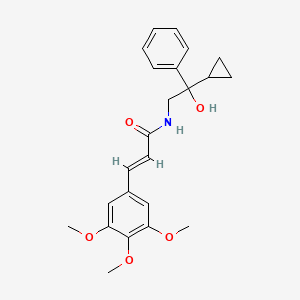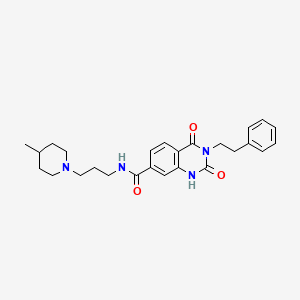
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Antibacterial and Pharmacological Properties
Research on similar compounds has shown promising antibacterial activities and pharmacological profiles. For instance, studies on temafloxacin hydrochloride, a compound from the same class, revealed no significant difference in in vitro antibacterial activities between its enantiomers, though minor differences were observed in vivo. Both enantiomers exhibited similar pharmacological profiles, underscoring the potential for compounds within this class to serve as broad-spectrum antimicrobial agents (Chu et al., 1991).
CGRP Receptor Antagonism
Another application is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. A convergent, stereoselective, and economical synthesis for a potent CGRP receptor antagonist has been developed, demonstrating the compound's potential in treating conditions mediated by the CGRP receptor (Cann et al., 2012).
Antimicrobial Agents
Compounds with a quinazolinone structure have been synthesized and screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents against various pathogens (Desai et al., 2011).
Cytotoxic Activities
The synthesis of quinazoline derivatives bearing cationic side chains has demonstrated cytotoxic activities, highlighting the potential for use in cancer treatment. Some derivatives have shown substantial growth delays in in vivo studies, with certain compounds being further investigated for their curative activities in refractory models (Bu et al., 2001).
Antitumor Agents
A novel series of quinazolinediones have been synthesized and evaluated for their potential as antitumor agents. Some of these compounds have shown significant potency against human cell lines, suggesting their utility in cancer therapy (Al-Romaizan et al., 2019).
Antipsychotic Agents
Heterocyclic analogs of benzamide derivatives have been prepared and evaluated as potential antipsychotic agents. These studies have led to the identification of compounds with potent in vivo activities, offering new avenues for the development of treatments for psychiatric disorders (Norman et al., 1996).
Zukünftige Richtungen
The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSRDALTIENSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

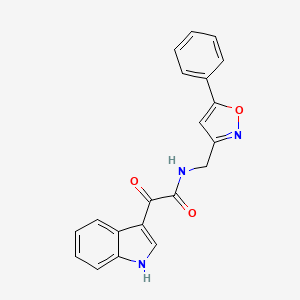
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)
![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)
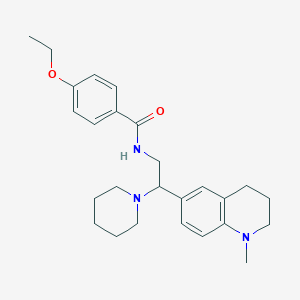

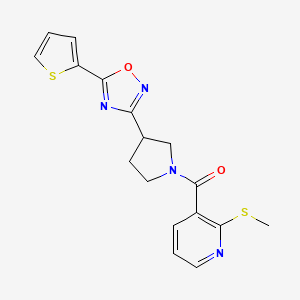

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444842.png)
